

In-depth Technical Guide: The Metabolic Fate of DL-Mannitol-13C In Vivo

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Compound of Interest

Compound Name: *DL-Mannitol-13C*

Cat. No.: *B15555174*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Mannitol, a six-carbon sugar alcohol, is a compound of significant interest in pharmaceutical and clinical research. Its stable isotope-labeled form, **DL-Mannitol-13C**, serves as a powerful tool for tracing its metabolic journey within a biological system. This technical guide provides a comprehensive overview of the in vivo metabolic fate of **DL-Mannitol-13C**, detailing its absorption, distribution, metabolism, and excretion (ADME). The information presented herein is curated for researchers, scientists, and drug development professionals to support preclinical and clinical investigations.

Physicochemical Properties

DL-Mannitol-13C is chemically identical to its unlabeled counterpart, with the exception of the isotopic substitution of one or more carbon atoms with ^{13}C . This labeling provides a distinct mass signature for detection and quantification by mass spectrometry without altering the molecule's biological behavior.

Property	Value
Chemical Formula	C ₆ H ₁₄ O ₆ (with ¹³ C enrichment)
Molecular Weight	~183.17 g/mol (for one ¹³ C)
Appearance	White crystalline powder
Solubility	Freely soluble in water

Absorption

The absorption of orally administered **DL-Mannitol-13C** is limited in the gastrointestinal tract. This poor absorption is a key characteristic utilized in clinical diagnostics, particularly for assessing intestinal permeability.

Following oral administration in healthy human volunteers, a significant portion of the ingested **DL-Mannitol-13C** is not absorbed and remains in the gastrointestinal lumen.

Table 1: Urinary Excretion of Orally Administered ¹³C-Mannitol in Healthy Adults

Time Interval	Mean Cumulative Excretion of ¹³ C-Mannitol (mg)
0-2 hours	Undisclosed in provided abstracts; however, a 105-fold increase from baseline was noted[1]
2-8 hours	Undisclosed in provided abstracts
8-24 hours	Undisclosed in provided abstracts
Total (24 hours)	31 mg (from a 100 mg oral dose)[1]

Note: The study highlights that ¹³C-mannitol has a ~20-fold lower baseline contamination in urine compared to ¹²C-mannitol, making it a superior biomarker for intestinal permeability tests. [1][2]

Distribution

Once absorbed or administered intravenously, **DL-Mannitol-13C** is primarily distributed throughout the extracellular fluid. It does not readily cross the blood-brain barrier in normal conditions.

Table 2: Pharmacokinetic Parameters of Intravenously Administered Mannitol in Humans

Parameter	Value	Reference
Volume of Distribution (Vd)	17 L (in adults)	[3]
Distribution Time	20 to 40 minutes	[3]

Metabolism

The metabolism of mannitol in humans is considered to be minimal. The vast majority of the absorbed dose is excreted from the body unchanged.

- **Mammalian Metabolism:** Studies indicate that only a very small fraction of an administered mannitol dose is metabolized in the liver.[3]
- **Microbial Metabolism:** A significant fate of unabsorbed, orally administered **DL-Mannitol-13C** is metabolism by the gut microbiota.[1][4] Commensal bacteria can ferment mannitol, leading to the production of various metabolites, including short-chain fatty acids. In research settings, the microbial oxidation of ¹³C-mannitol to ¹³CO₂ can be measured in breath tests to assess oro-cecal transit time.[3][4]

Excretion

The primary route of excretion for systemically available **DL-Mannitol-13C** is through the kidneys.

- **Renal Excretion:** Mannitol is freely filtered by the glomeruli and undergoes minimal tubular reabsorption.[3] Following intravenous administration, approximately 80% of the dose is excreted in the urine within 3 hours.[5]
- **Fecal Excretion:** The unabsorbed portion of an oral dose of **DL-Mannitol-13C** is eliminated in the feces, either as the parent compound or as metabolites produced by the gut

microbiota.

Table 3: Elimination Pharmacokinetics of Intravenously Administered Mannitol in Humans

Parameter	Value	Reference
Elimination Half-life	0.5 to 2.5 hours (in normal renal function)	[3]
Total Clearance	87 to 109 mL/minute (in normal renal function)	[3]

Experimental Protocols

Intestinal Permeability Assessment (Oral Administration)

This protocol is based on studies evaluating small intestinal and colonic permeability.[1]

- **Subject Preparation:** Subjects fast overnight. A baseline urine sample is collected.
- **Dosing:** A solution containing a known amount of **DL-Mannitol-13C** (e.g., 100 mg) and often another sugar probe like lactulose is administered orally.
- **Urine Collection:** Urine is collected at timed intervals (e.g., 0-2 hours for small intestinal permeability and 8-24 hours for colonic permeability).[1]
- **Sample Analysis:** The concentration of **DL-Mannitol-13C** in the urine samples is quantified using a sensitive analytical method such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[1][2]

Pharmacokinetic Study (Intravenous Administration)

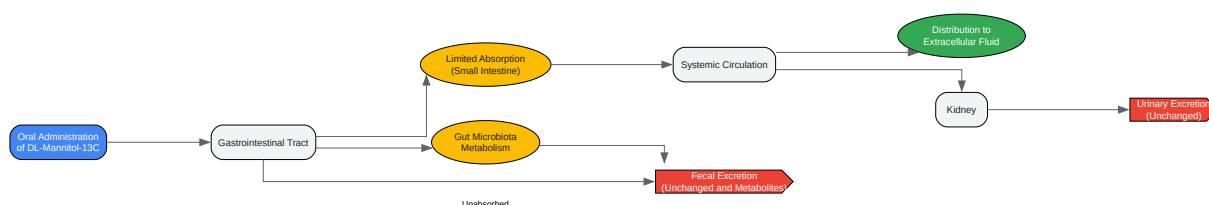
This protocol is a general representation based on pharmacokinetic principles.

- **Subject Preparation:** Subjects are placed in a controlled environment. A pre-dose blood sample is collected.
- **Dosing:** A sterile solution of **DL-Mannitol-13C** is administered intravenously at a specific dose and rate.

- **Blood and Urine Collection:** Blood samples are collected at various time points post-administration. Urine is collected over specific intervals.
- **Sample Analysis:** Plasma and urine concentrations of **DL-Mannitol-13C** are determined using a validated analytical method like LC-MS/MS to calculate pharmacokinetic parameters such as volume of distribution, clearance, and elimination half-life.

Visualizations

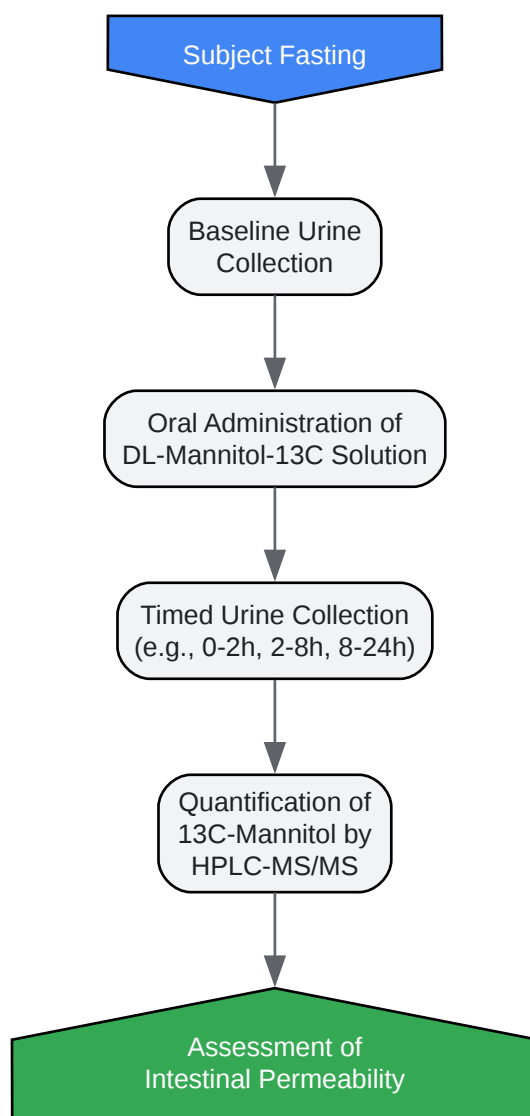
Metabolic Fate of Oral DL-Mannitol-13C



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Caption: Overview of the metabolic journey of orally administered **DL-Mannitol-13C**.

Experimental Workflow for Intestinal Permeability



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Caption: A typical experimental workflow for assessing intestinal permeability using **DL-Mannitol-13C**.

Conclusion

DL-Mannitol-13C is a valuable tool for in vivo research, primarily characterized by its poor oral absorption, distribution to the extracellular fluid, minimal mammalian metabolism, and rapid renal excretion of the absorbed fraction. A significant portion of an oral dose is subject to metabolism by the gut microbiota. Understanding these ADME properties is crucial for the design and interpretation of studies utilizing **DL-Mannitol-13C**, particularly in the fields of

gastroenterology, nephrology, and drug delivery. The use of stable isotope labeling provides a safe and precise method for these investigations.

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